An In-depth Technical Guide to 2-chloro-6-(piperazin-1-yl)-9H-purine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 2-chloro-6-(piperazin-1-yl)-9H-purine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, synthesis, characterization, and its significant role as a scaffold in the development of novel therapeutics, particularly in the area of kinase inhibition.
Core Molecular Attributes
2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride is a substituted purine derivative. The purine core is a fundamental component of nucleic acids, and its synthetic analogs have been extensively explored for therapeutic purposes. The hydrochloride salt of this compound enhances its solubility in aqueous media, a crucial property for its use in biological assays and as a pharmaceutical intermediate.
Table 1: Physicochemical Properties of 2-chloro-6-(piperazin-1-yl)-9H-purine Hydrochloride
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₂Cl₂N₆ | Deduced from free base |
| Molecular Weight | 275.14 g/mol | Calculated |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Soluble in water and polar organic solvents | Property of hydrochloride salts |
Synthesis and Chemical Logic
The synthesis of 2-chloro-6-(piperazin-1-yl)-9H-purine typically starts from a readily available and more reactive purine precursor, 2,6-dichloropurine. The synthetic strategy hinges on the differential reactivity of the C2 and C6 positions of the purine ring towards nucleophilic aromatic substitution (SNAr).
The chlorine atom at the C6 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This disparity in reactivity allows for a selective, stepwise functionalization of the purine scaffold.
Diagram 1: Synthetic Pathway from 2,6-Dichloropurine
Caption: General synthetic route to 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride.
Detailed Experimental Protocol:
Step 1: Synthesis of 2-chloro-6-(piperazin-1-yl)-9H-purine (Free Base)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloropurine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
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Addition of Reagents: To this solution, add an excess of piperazine (typically 2-3 equivalents) to act as both the nucleophile and a base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) can be used.
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Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure 2-chloro-6-(piperazin-1-yl)-9H-purine.
Step 2: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the purified free base in a minimal amount of a suitable organic solvent, such as methanol or isopropanol.
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Acidification: To this solution, add a solution of hydrochloric acid (1 equivalent) in a solvent like diethyl ether or isopropanol, dropwise with stirring.
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Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is then collected by filtration, washed with a non-polar solvent like diethyl ether to remove any residual impurities, and dried under vacuum to yield 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride.
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the purine ring protons, the piperazine methylene protons, and the N-H protons. The integration of these signals should correspond to the number of protons in the molecule. In a solvent like DMSO-d₆, one would expect to see a singlet for the C8-H of the purine ring, and two sets of multiplets for the piperazine protons. The N-H protons of the purine and the piperazinium ion would likely appear as broad singlets.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the carbon atoms in the purine ring and the piperazine moiety, providing further structural confirmation.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The mass spectrum would show a molecular ion peak corresponding to the mass of the protonated free base (C₉H₁₂ClN₆⁺). The isotopic pattern of the molecular ion, due to the presence of a chlorine atom, would show a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (typically in the range of 3200-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), C=N and C=C stretching of the purine ring (in the fingerprint region, 1400-1600 cm⁻¹), and C-Cl stretching.
Mechanism of Action and Biological Relevance: A Scaffold for Kinase Inhibitors
The 2,6-disubstituted purine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity. Derivatives of 2-chloro-6-(piperazin-1-yl)-9H-purine have shown significant potential as inhibitors of various protein kinases.
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, kinase inhibitors are a major class of therapeutic agents.
The 2-chloro-6-(piperazin-1-yl)-9H-purine core serves as a versatile template for the design of kinase inhibitors. The N9 position can be functionalized to interact with the solvent-exposed region of the kinase active site, while modifications at the C2 position, by displacing the chlorine atom with other functional groups, can be tailored to target specific amino acid residues within the ATP-binding pocket, thereby conferring selectivity and potency.
Diagram 2: Generalized Kinase Inhibition Pathway
Caption: Mechanism of action of purine-based kinase inhibitors.
Studies have shown that related 6-substituted piperazine-purine analogs exhibit potent anticancer activity by inducing apoptosis and inhibiting key kinases such as Src, anaplastic lymphoma kinase (ALK), and Bruton's tyrosine kinase (BTK)[2]. For instance, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs have demonstrated significant cytotoxic potential in liver cancer cells through the inhibition of the Src signaling pathway, leading to apoptosis[2].
Applications in Research and Drug Development
2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride is primarily utilized as a versatile intermediate in the synthesis of more complex molecules for drug discovery and development. Its key applications include:
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Scaffold for Kinase Inhibitor Libraries: Due to the reactivity of the C2-chloro group, this compound is an excellent starting material for generating libraries of 2,6,9-trisubstituted purines. By reacting it with a diverse range of amines, thiols, or other nucleophiles, researchers can rapidly create a multitude of analogs for screening against various kinase targets[3][4].
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Fragment-Based Drug Discovery: The purine-piperazine core can be used as a fragment in fragment-based drug discovery (FBDD) approaches to identify initial hits that can be further optimized into potent drug candidates.
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Probes for Chemical Biology: Labeled derivatives of this compound can be synthesized to serve as chemical probes for studying the function and localization of specific proteins within cells.
Conclusion and Future Perspectives
2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride is a valuable and versatile building block for the synthesis of novel bioactive compounds. Its straightforward synthesis from 2,6-dichloropurine and the differential reactivity of its C2 and C6 positions make it an ideal scaffold for creating diverse chemical libraries. The demonstrated potential of its derivatives as potent kinase inhibitors underscores its importance in the ongoing search for new and effective treatments for cancer and other diseases driven by aberrant kinase signaling. Future research will likely focus on the development of more selective and potent inhibitors derived from this scaffold, with improved pharmacokinetic and pharmacodynamic properties.
References
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SpectraBase. 9H-purin-6-amine, 2-chloro-N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-. Available from: [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Available from: [Link]
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
- Al-Ostath, A., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. RSC Medicinal Chemistry, 14(12), 2469-2490.
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NextSDS. 2-chloro-6-(4-phenyl-1-piperazinyl)-9H-Purine. Available from: [Link]
- Gomez, G., et al. (2024). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. Molecules, 29(10), 2269.
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- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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